molecular formula C10H17NO3 B2892383 MFCD24465662 CAS No. 1154759-69-9

MFCD24465662

Cat. No.: B2892383
CAS No.: 1154759-69-9
M. Wt: 199.25
InChI Key: GWOICXWGUZSVLV-UHFFFAOYSA-N
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Description

MFCD24465662 (CAS No. 1154759-69-9) is a chemical compound with the molecular formula C₁₀H₁₇NO₃ and a molecular weight of 199.25 g/mol. It is cataloged under the MDL number this compound and is structurally characterized by a hybrid organic framework combining aliphatic and aromatic features.

The compound is utilized in coordination chemistry and catalysis, as inferred from , which discusses hybrid multidentate ligands.

Properties

IUPAC Name

tert-butyl N-(1-oxaspiro[2.3]hexan-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-9(2,3)14-8(12)11-7-4-10(5-7)6-13-10/h7H,4-6H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOICXWGUZSVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154759-69-9
Record name tert-butyl N-{1-oxaspiro[2.3]hexan-5-yl}carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-oxaspiro[2.3]hexan-5-yl)carbamate involves the reaction of tert-butyl chloroformate with 1-oxaspiro[2.3]hexan-5-amine under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger volumes. This would include maintaining the appropriate temperature, solvent, and base concentrations to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-oxaspiro[2.3]hexan-5-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Tert-butyl (1-oxaspiro[2.3]hexan-5-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action for tert-butyl (1-oxaspiro[2.3]hexan-5-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD24465662 with structurally or functionally analogous compounds, emphasizing physicochemical properties, synthesis, and applications. Data are derived from , and 14:

Property This compound (C₁₀H₁₇NO₃) MFCD13195646 (C₆H₅BBrClO₂) MFCD00003330 (C₇H₅BrO₂) MFCD05864717 (C₁₄H₁₇NO₃)
Molecular Weight 199.25 235.27 201.02 247.29
Log Po/w (XLOGP3) Not reported 2.15 1.98 (Log S, Ali) 2.38
Solubility Not reported 0.24 mg/mL 0.687 mg/mL 0.26 mg/mL
Biological Activity Undisclosed Non-inhibitory (CYP enzymes) High BBB permeability CYP1A2 inhibitor
Synthetic Method Not detailed Pd-catalyzed coupling A-FGO catalyst in THF DMAP-mediated Boc protection
Key Applications Ligand in catalysis Boronic acid intermediates Benzimidazole synthesis Drug intermediates

Key Observations:

Structural Similarity: MFCD05864717 (C₁₄H₁₇NO₃) shares the same functional group count (NO₃) as this compound but has a larger aliphatic chain, leading to higher molecular weight (247.29 vs. 199.25) and altered solubility . MFCD13195646 (C₆H₅BBrClO₂) and MFCD00003330 (C₇H₅BrO₂) differ significantly due to halogen substituents (Br, Cl) and boron inclusion, which enhance their reactivity in cross-coupling reactions .

Biological and Pharmacological Profiles: this compound lacks reported biological data, whereas MFCD05864717 exhibits CYP1A2 inhibition, and MFCD00003330 shows high blood-brain barrier (BBB) permeability, suggesting divergent therapeutic potentials .

Synthetic Accessibility :

  • This compound’s synthesis remains undocumented, but analogs like MFCD13195646 and MFCD00003330 employ transition-metal catalysis (e.g., Pd, A-FGO), indicating scalable routes for structurally related compounds .

Biological Activity

MFCD24465662, identified as a compound derived from the plant Combretum erythrophyllum , has garnered attention for its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including case studies, data tables, and detailed research outcomes.

Overview of this compound

This compound is a flavonoid compound isolated from Combretum erythrophyllum , a plant known for its medicinal properties. Flavonoids are polyphenolic compounds that exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. The specific biological activities associated with this compound have been explored in several studies, revealing its potential therapeutic applications.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study focusing on the antibacterial activity of flavonoids from Combretum erythrophyllum reported the following Minimum Inhibitory Concentration (MIC) values against selected pathogens:

Bacterial Strain MIC (µg/ml)
Vibrio cholerae25-50
Enterococcus faecalis25-50
Micrococcus luteus25
Shigella sonei25

These findings indicate that this compound is particularly effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Cytotoxicity and Safety Profile

While exploring the cytotoxic effects of this compound, it was found that most flavonoids isolated from Combretum erythrophyllum exhibited low toxicity towards human lymphocytes. However, this compound was noted to potentially possess cytotoxic properties. The study highlighted that while some compounds showed strong antioxidant activity, this compound exhibited the poorest antioxidant capacity among the tested flavonoids. This raises important considerations regarding its safety profile for therapeutic use .

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has shown promising anti-inflammatory effects. Comparative studies indicated that several flavonoids from Combretum erythrophyllum , including this compound, displayed higher anti-inflammatory activity than the standard control mefenamic acid. This suggests that this compound could be beneficial in treating inflammatory conditions .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on soil fungal extracts revealed that compounds similar to this compound exhibited varied inhibitory effects against multiple microbial strains. The research emphasized the need for further investigations to fully elucidate the mechanisms behind these effects and identify specific biomolecules responsible for the observed activities .
  • Clinical Implications : The potential use of this compound in clinical settings is supported by its ability to combat resistant bacterial strains. Given the increasing prevalence of antibiotic resistance, compounds like this compound could serve as alternative therapeutic agents.

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